molecular formula C11H18ClN3O4S B13275353 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B13275353
M. Wt: 323.80 g/mol
InChI Key: KEYNWMOPRNZBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H18N3O4S It is a derivative of pyrazole and piperidine, featuring a sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then sulfonylated using a sulfonyl chloride reagent. The resulting sulfonyl pyrazole is then reacted with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.

    1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]phenyl methyl ether: This compound has a phenyl group instead of a piperidine ring.

    4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole: This compound features a pyrazole ring with different substituents.

Uniqueness

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride is unique due to its combination of a pyrazole ring, a sulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H18ClN3O4S

Molecular Weight

323.80 g/mol

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17N3O4S.ClH/c1-7-10(8(2)13-12-7)19(17,18)14-5-3-9(4-6-14)11(15)16;/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16);1H

InChI Key

KEYNWMOPRNZBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.